An In-depth Technical Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(5-Bromothiophen-2-yl)thiazol-2-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(5-bromothiophen-2-yl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its physicochemical characteristics, offers a detailed, field-proven protocol for its synthesis via the Hantzsch thiazole reaction, and explores its reactivity, particularly in cross-coupling reactions for the generation of diverse molecular libraries. Furthermore, this guide discusses the potential pharmacological relevance of this scaffold, drawing on the established biological activities of related 2-aminothiazole derivatives.
Introduction
Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazoles, are foundational scaffolds in drug discovery.[1][2] The 2-aminothiazole moiety, in particular, is a privileged structure found in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The incorporation of a bromothiophene substituent at the 4-position of the thiazole ring introduces a versatile synthetic handle, allowing for further molecular elaboration and the exploration of structure-activity relationships (SAR). 4-(5-Bromothiophen-2-yl)thiazol-2-amine (CAS No. 34801-14-4) represents a key building block for the development of novel therapeutic agents.[5] This guide aims to be a comprehensive resource for researchers working with or considering this compound for their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-(5-Bromothiophen-2-yl)thiazol-2-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S₂ | PubChem |
| Molecular Weight | 261.16 g/mol | [5] |
| CAS Number | 34801-14-4 | [5] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | General Knowledge |
| Storage | Sealed in a dry environment at 2-8°C is recommended | [5] |
Synthesis and Characterization
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative.[2] For the synthesis of 4-(5-bromothiophen-2-yl)thiazol-2-amine, the key precursors are 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one and thiourea.
Synthesis Workflow
The synthesis can be visualized as a two-step process starting from 2-acetyl-5-bromothiophene.
Caption: Synthetic route to 4-(5-Bromothiophen-2-yl)thiazol-2-amine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[9]
Step 1: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethan-1-one
-
In a fume hood, dissolve 1-(5-bromothiophen-2-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Slowly add bromine (1.0 equivalent) dropwise to the solution at room temperature with constant stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove any remaining acid, and dry under vacuum to yield the α-haloketone intermediate.
Step 2: Synthesis of 4-(5-Bromothiophen-2-yl)thiazol-2-amine
-
To a round-bottom flask, add 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute solution of sodium carbonate (5% Na₂CO₃) to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[6]
-
Collect the precipitate by vacuum filtration, wash the filter cake with water, and air dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final product.
Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the thiophene and thiazole rings. A singlet for the thiazole proton (C5-H) is anticipated. The two protons on the bromothiophene ring will likely appear as doublets due to coupling. A broad singlet corresponding to the -NH₂ protons of the amine group will also be present.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbon atoms of the thiophene and thiazole rings. The carbon atoms attached to bromine and sulfur will have distinct chemical shifts.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to display characteristic absorption bands for the functional groups present:
-
N-H stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the primary amine.
-
C=N stretching: A peak around 1600-1650 cm⁻¹ from the thiazole ring.
-
C-S stretching: Bands in the fingerprint region (600-800 cm⁻¹) indicative of the thiophene and thiazole rings.
-
C-Br stretching: A sharp absorption in the lower frequency region (500-600 cm⁻¹).
3.3.3. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Chemical Reactivity and Derivatization
The chemical reactivity of 4-(5-bromothiophen-2-yl)thiazol-2-amine is primarily dictated by the 2-amino group, the thiazole ring, and the bromo-substituent on the thiophene ring.
Reactions of the 2-Amino Group
The primary amine at the 2-position of the thiazole ring is a nucleophilic center and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.[10]
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.
Electrophilic Substitution on the Thiazole Ring
The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution will be directed by the activating amino group.
Cross-Coupling Reactions
The bromine atom on the thiophene ring provides an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11][12][13] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the synthesis of large libraries of compounds for biological screening.
Caption: Suzuki cross-coupling for derivatization.
Potential Applications in Drug Discovery
While the specific biological activity of 4-(5-bromothiophen-2-yl)thiazol-2-amine is not extensively reported, the 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, suggesting that this compound and its derivatives are promising candidates for drug discovery programs.
-
Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal activities.[4]
-
Anticancer Agents: The thiazole nucleus is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[10]
-
Anti-inflammatory Activity: Substituted thiazoles have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]
-
Kinase Inhibitors: The 2-aminothiazole scaffold can act as a hinge-binding motif in many protein kinases, making it a valuable core for the design of kinase inhibitors for various therapeutic indications.
Conclusion
4-(5-Bromothiophen-2-yl)thiazol-2-amine is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis via the robust Hantzsch reaction is straightforward, and its multiple reactive sites allow for extensive chemical derivatization. The proven pharmacological relevance of the 2-aminothiazole scaffold makes this compound and its future derivatives highly attractive for the development of new therapeutic agents. This guide provides a solid foundation of its chemical properties, a reliable synthetic protocol, and an overview of its potential applications, serving as a valuable resource for researchers in the field.
References
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).
- Three possible ways of the reaction between 2-aminothiazole and electrophiles. (n.d.).
- Wiley-VCH 2007 - Supporting Inform
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (2015).
- 4-(5-Bromothiophen-2-yl)thiazol-2-amine. (n.d.). BLDpharm.
- Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (n.d.). Benchchem.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Learning from the Hantzsch synthesis. (2000).
- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society o. (n.d.).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Milano-Bicocca.
- Hantzsch thiazole synthesis. (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- The Hantzsch Thiazole Synthesis. (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
- Synthesis of novel 2-amino thiazole deriv
- 2-Amino-4-ferrocenylthiazole. (n.d.). PMC.
- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (n.d.). PubMed Central.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). Dovepress.
- Synthesis and antimicrobial activity of some novel 2-amino thiazole deriv
- 1 H NMR and 13 C NMR shifts of all compounds. (n.d.).
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Life Academy of Bio-Medical Sciences.
- For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (n.d.).
- Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
- FTIR Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. (n.d.). Benchchem.
- FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol ligand and its Ni(II), Zn(II) complexes. (n.d.).
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
